![molecular formula C28H27N B14240842 N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 389867-91-8](/img/structure/B14240842.png)
N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 2,3-dimethylphenyl groups attached to a biphenyl-4-amine core, making it a valuable material in organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 2,3-dimethylphenyl with a halogenated biphenyl-4-amine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine is primarily related to its ability to transport charge carriers. In optoelectronic applications, the compound acts as a hole transporter, facilitating the movement of positive charge carriers within a device. This is achieved through the alignment of energy levels between the compound and the adjacent layers, allowing for efficient charge injection and transport .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine: Known for its use in OLEDs as a hole transport material.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Another hole transport material with similar applications in optoelectronics.
Uniqueness
N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides unique photophysical properties and enhanced stability. This makes it particularly suitable for applications requiring high-performance materials with long operational lifetimes.
Propiedades
Número CAS |
389867-91-8 |
|---|---|
Fórmula molecular |
C28H27N |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2,3-dimethyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-20-10-8-14-27(22(20)3)29(28-15-9-11-21(2)23(28)4)26-18-16-25(17-19-26)24-12-6-5-7-13-24/h5-19H,1-4H3 |
Clave InChI |
LNAGMVZBSREUSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC(=C4C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
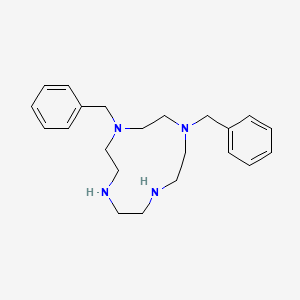
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

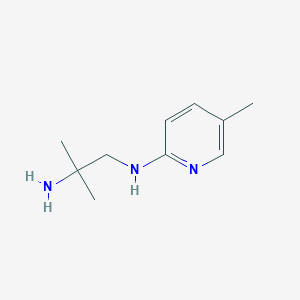
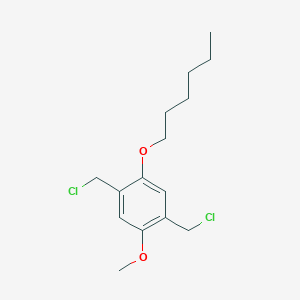



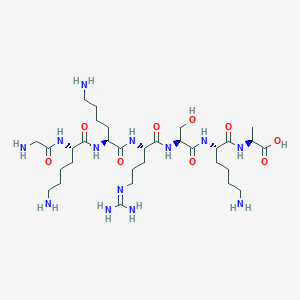
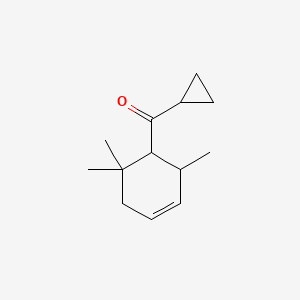
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
